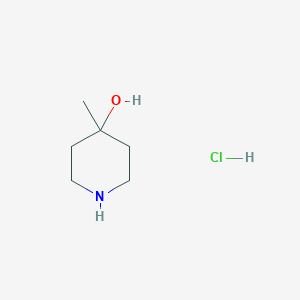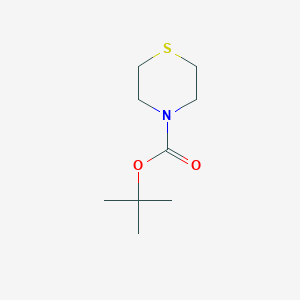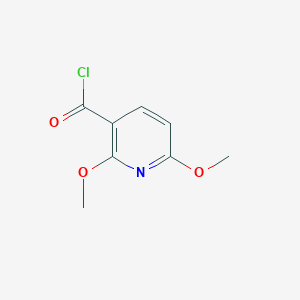
2-Chloro-3-(4-cyanophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-3-(4-cyanophenyl)-1-propene" is a trisubstituted ethylene derivative with a cyano group and a chlorophenyl group attached to the propene backbone. This type of compound is of interest due to its potential applications in polymer chemistry, as indicated by the research on related compounds. For instance, similar trisubstituted ethylenes have been used to create novel copolymers with styrene, which exhibit high glass transition temperatures and are characterized by their high dipolar character .
Synthesis Analysis
The synthesis of related trisubstituted ethylenes typically involves the Knoevenagel condensation of substituted benzaldehydes with cyanoacetates, as seen in the preparation of ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates and propyl 2-cyano-3-phenyl-2
Wissenschaftliche Forschungsanwendungen
Chiral Intermediate Synthesis
2-Chloro-3-(4-cyanophenyl)-1-propene is utilized as a chiral intermediate in the synthesis of antidepressant drugs. A study demonstrated the use of microbial reductases expressed in Escherichia coli for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a critical intermediate in these syntheses. The yeast reductase YOL151W showed high activity and enantioselectivity in this process (Choi et al., 2010).
Precursor for Organic Synthesis
This chemical serves as a precursor in various organic syntheses. For instance, 1,2-diacetoxy-2-propene, a convenient precursor of 1-acetoxy-3-chloro-2-propanone, was prepared using a one-pot procedure involving acetic anhydride and propargyl alcohol, demonstrating its utility in streamlined synthetic processes (Kunikazu & Kondo, 1990).
Molecular Structure Studies
The molecular structure of related compounds like 3-chloro-2-chloromethyl-1-propene has been extensively studied using techniques like electron diffraction. These studies provide valuable insights into the structural and conformational properties of such compounds (Shen, 1979).
Application in Polymer Chemistry
In polymer chemistry, derivatives of 2-Chloro-3-(4-cyanophenyl)-1-propene are employed in the synthesis of novel copolymers. For example, electrophilic trisubstituted ethylenes, including derivatives of this compound, were copolymerized with styrene to create copolymers with specific properties and high glass transition temperatures (Kim et al., 1999).
Catalysis and Polymerization
The compound is used in the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene), which is crucial for developing materials for electronic and photonic devices. Controlled molecular weights and narrow polydispersity were achieved in these polymerizations (Bronstein & Luscombe, 2009).
Synthesis of Liquid Crystals
2-Chloro-3-(4-cyanophenyl)-1-propene is also instrumental in synthesizing liquid-crystalline compounds. New liquid-crystalline pyridines were obtained through a series of condensation reactions involving derivatives of this compound, highlighting its role in materials science (Pavlyuchenko et al., 1985).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloroprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKIMQLEKYNICM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641142 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-cyanophenyl)-1-propene | |
CAS RN |
731772-74-0 |
Source


|
| Record name | Benzonitrile, 4-(2-chloro-2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)




![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

